![molecular formula C18H24N4O3 B2467127 N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034254-23-2](/img/structure/B2467127.png)
N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and imidazole rings suggests that the compound could have aromatic properties. The methoxyethoxy group could potentially introduce steric hindrance and affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is a common site for electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methyl group could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Organic Synthesis and Intermediates
This compound serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . Its structural characterization has been achieved using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. The comparison between experimental and density functional theory (DFT) values confirms the consistency of the crystal structures obtained by both methods.
Drug Carriers and Controlled Release Systems
Boronic ester bonds, prevalent in drug carriers, offer advantages such as simple construction conditions, biocompatibility, and responsiveness to microenvironmental changes. Types of drug carriers based on borate linkages include:
These carriers can load anti-cancer drugs, insulin, and genes. The controlled drug release is achieved through the formation and rupture of boronic ester bonds in different environments .
Csp3-H Oxidation for Ketone Synthesis
The compound’s pyridin-2-yl-methane moiety can be oxidized to pyridin-2-yl-methanones using copper-catalyzed Csp3-H oxidation with water under mild conditions .
Mechanism of Action
Target of Action
The specific primary targets of this compound are currently unknown. It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of chemical and biological properties . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given the broad range of activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-21-15-4-3-14(10-16(15)22-12)18(23)20-11-13-5-6-19-17(9-13)25-8-7-24-2/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCLGXHCAZBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

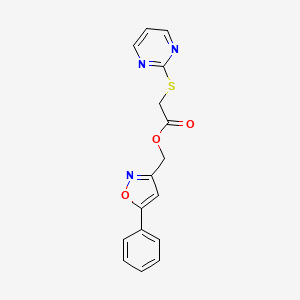
![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)
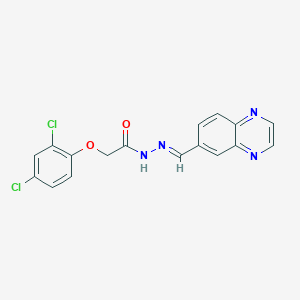
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2467054.png)
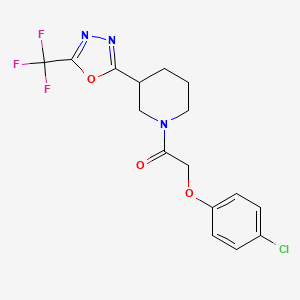
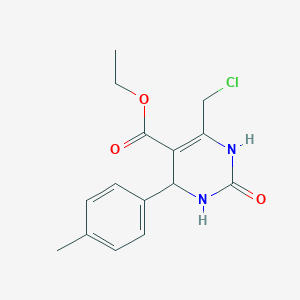
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)


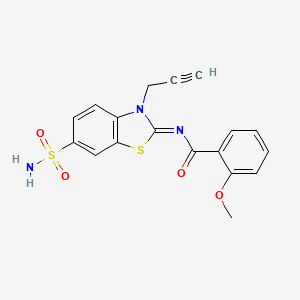
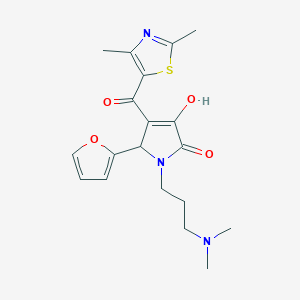
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)